Guo-Bo Deng,
Zhi-Qiang Wang,
Jia-Dong Xia,
Peng-Cheng Qian,
Ren-Jie Song,
Ming Hu,
Lu-Bin Gong,
Jin-Heng Li
PMID: 23288810
DOI:
10.1002/anie.201208380
Abstract
Shugao Zhu,
Luling Wu,
Xian Huang
PMID: 22495553
DOI:
10.1039/c2ob07148g
Abstract
We report in this paper an interesting tandem reaction involving sequential palladium(0)-catalyzed decarboxylation of diynylic carbonates, intramolecular nucleophilic cyclization and Schmittel reaction, which provides a facile method for the synthesis of a variety of polycyclic benzo[b]fluorene derivatives from easily accessible starting materials.
A Staicu,
G Rouillé,
Th Henning,
F Huisken,
D Pouladsaz,
R Scholz
PMID: 19044762
DOI:
10.1063/1.2967186
Abstract
The S(1)((1)A('))<--S(0)((1)A(')) absorption spectrum of jet-cooled 2,3-benzofluorene (Bzf) has been measured by cavity ring-down spectroscopy. The potential energy surfaces of the S(n=0,1,2) states of Bzf have been investigated with calculations based on the time-dependent density functional theory (TD-DFT). At the B3LYP/TZ level of theory, TD-DFT does not deliver a realistic difference between the excited S(1) and S(2) potential energy surfaces, a problem which can be avoided by introducing a reference geometry where this difference coincides with the observation. In this geometry, an expression for the Herzberg-Teller corrected intensities of the vibronic bands is proposed, allowing a straightforward assignment of the observed a(') modes below 900 cm(-1), including realistic calculated intensities. For vibronic bands at higher energies, the agreement between calculated and observed modes is deteriorated by substantial Dushinsky rotations and nonparabolicities of the potential energy surface S(1).
Yuanqi Wang,
Changsheng Zhang,
Yi-Lei Zhao,
Rosalinda Zhao,
Kendall N Houk
PMID: 32466453
DOI:
10.3390/biom10060815
Abstract
Fluostatins, benzofluorene-containing aromatic polyketides in the atypical angucycline family, conjugate into dimeric and even trimeric compounds in the post-biosynthesis. The formation of the C-C bond involves a non-enzymatic stereospecific coupling reaction. In this work, the unusual regio- and enantioselectivities were rationalized by density functional theory calculations with the M06-2X (SMD, water)/6-311 + G(d,p)//6-31G(d) method. These DFT calculations reproduce the lowest energy C1-(R)-C10'-(S) coupling pathway observed in a nonenzymatic reaction. Bonding of the reactive carbon atoms (C1 and C10') of the two reactant molecules maximizes the HOMO-LUMO interactions and Fukui function involving the highest occupied molecular orbital (HOMO) of nucleophile p-QM and lowest unoccupied molecular orbital (LUMO) of electrophile FST
anion. In particular, the significant π-π stacking interactions of the low-energy pre-reaction state are retained in the lowest energy pathway for C-C coupling. The distortion/interaction-activation strain analysis indicates that the transition state (
) of the lowest energy pathway involves the highest stabilizing interactions and small distortion among all possible C-C coupling reactions. One of the two chiral centers generated in this step is lost upon aromatization of the phenol ring in the final difluostatin products. Thus, the π-π stacking interactions between the fluostatin 6-5-6 aromatic ring system play a critical role in the stereoselectivity of the nonenzymatic fluostatin conjugation.
Vladimir B Birman,
Zhufeng Zhao,
Lei Guo
PMID: 17328553
DOI:
10.1021/ol0629768
Abstract
[structure: see text]. A rapid construction of benzo[b]fluorenones via reaction of 1-indanone dianions with phthalate diesters is described. Its utility is illustrated with a concise synthesis of prekinamycin.
PMID: 6586649
DOI:
Abstract
Wenjing Yang,
Xuebo Chen
PMID: 24452250
DOI:
10.1039/c3cp54462a
Abstract
A combined approach of the multiconfigurational perturbation theory with the Rice-Ramsperger-Kassel-Marcus methodology has been employed to calculate the minimum potential energy profiles and the rates of excited state intra-molecular proton transfer (ESIPT) for the WOLED material molecule of HBFO and its four meta- or para-substituted compounds in gas phase, acetonitrile and cyclohexane solvents. The kinetic control for these reactions is quantitatively determined and extensively studied on the basis of the accurate potential energy surfaces when the thermodynamic factor associated with the free energy change becomes negligible in the case of the existence of a significant barrier in the ESIPT process. These computational efforts contribute to a deep understanding of the ESIPT mechanism, dual emission characteristics, kinetic controlling factor, substituent and solvent effects for these material molecules. The white light emission is generated by the establishment of dynamic equilibrium between enol and keto forms in the charge transfer excited SCT((1)ππ*) state. The performance of white light emission is quantitatively demonstrated to be mainly sensitive to the molecular tailoring approach of the electronic properties of meta- or para- substituents by the modulation of the forward/backward ESIPT rate ratio. The quality of white light emission is slightly tunable through its surrounding solvent environment. These computational results will provide a useful strategy for the molecular design of OLED and WOLED materials.